molecular formula C11H14N2 B1517462 2-Methyl-3-[(3-methylphenyl)amino]propanenitrile CAS No. 1099681-88-5

2-Methyl-3-[(3-methylphenyl)amino]propanenitrile

Cat. No.: B1517462
CAS No.: 1099681-88-5
M. Wt: 174.24 g/mol
InChI Key: RUHILZGODXRRRX-UHFFFAOYSA-N
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Description

2-Methyl-3-[(3-methylphenyl)amino]propanenitrile is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-Methyl-3-[(3-methylphenyl)amino]propanenitrile is currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound exerts its effects.

Biochemical Analysis

Biochemical Properties

2-Methyl-3-[(3-methylphenyl)amino]propanenitrile plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions includes binding to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, affecting their function and downstream effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, this compound can affect metabolic pathways by interacting with enzymes involved in energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . Additionally, this compound can inhibit the activity of certain enzymes, leading to alterations in metabolic flux and the accumulation of specific metabolites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and metabolic processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis . For example, this compound may inhibit the activity of enzymes in the glycolytic pathway, leading to changes in the levels of intermediates and end products. Additionally, this compound can interact with cofactors such as nicotinamide adenine dinucleotide (NADH), influencing redox reactions and cellular energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane . Once inside the cell, this compound may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also be influenced by its affinity for different cell types and its ability to cross cellular barriers.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence energy production and metabolic processes. Additionally, this compound can be targeted to the nucleus, affecting gene expression and cellular signaling pathways.

Properties

IUPAC Name

2-methyl-3-(3-methylanilino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-9-4-3-5-11(6-9)13-8-10(2)7-12/h3-6,10,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHILZGODXRRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.